molecular formula C15H16N2O2S B2806095 3-(Pyridin-3-yl)propyl 2-(methylsulfanyl)pyridine-3-carboxylate CAS No. 1355734-12-1

3-(Pyridin-3-yl)propyl 2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No. B2806095
CAS RN: 1355734-12-1
M. Wt: 288.37
InChI Key: CJWWSAKARYKOSE-UHFFFAOYSA-N
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Description

“3-(Pyridin-3-yl)propyl 2-(methylsulfanyl)pyridine-3-carboxylate” is a structurally diverse pyridinium salt . Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .


Synthesis Analysis

The synthesis of pyridinium salts involves various synthetic routes . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides were obtained, enabling the synthesis of 2,6-disubstituted pyridines .


Molecular Structure Analysis

The molecular structure of “3-(Pyridin-3-yl)propyl 2-(methylsulfanyl)pyridine-3-carboxylate” is likely to be complex due to the presence of the pyridinium salt. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals .


Chemical Reactions Analysis

Pyridinium salts have shown a wide range of reactivity . They have been highlighted for their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

properties

IUPAC Name

3-pyridin-3-ylpropyl 2-methylsulfanylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-20-14-13(7-3-9-17-14)15(18)19-10-4-6-12-5-2-8-16-11-12/h2-3,5,7-9,11H,4,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWWSAKARYKOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCCCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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